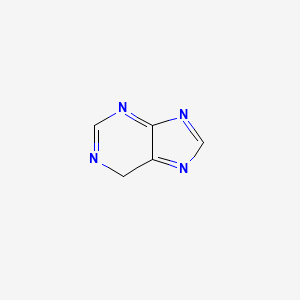
Acetic acid;ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also referred to as the enol form of acetic acid . It is a colorless liquid that plays a significant role in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;ethane-1,1-diol can be achieved through the hydration of ketene. This process involves the addition of water to ketene, resulting in the formation of the compound . Another method involves the reaction of acetaldehyde with acetic anhydride in the presence of a ferric chloride catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of acetaldehyde with acetic anhydride. This reaction is catalyzed by ferric chloride and results in the formation of the compound along with acetic acid as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetic acid and ketene.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid catalysts like sulfuric acid are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Acetic acid and ketene.
Reduction: Ethanol and other simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;ethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;ethane-1,1-diol involves its ability to undergo tautomerization, converting between its enol and keto forms. This tautomerization plays a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (Ethylene glycol): A diol with hydroxy groups on adjacent carbon atoms.
Acetic acid: The keto form of acetic acid;ethane-1,1-diol.
Methanol: A simpler alcohol with one hydroxy group.
Uniqueness
This compound is unique due to its enol structure, which imparts distinct reactivity compared to its keto form and other similar compounds. Its ability to undergo tautomerization and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
134145-16-7 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
acetic acid;ethane-1,1-diol |
InChI |
InChI=1S/C2H6O2.C2H4O2/c2*1-2(3)4/h2-4H,1H3;1H3,(H,3,4) |
InChI Key |
JMURHFGATYWINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)






![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




